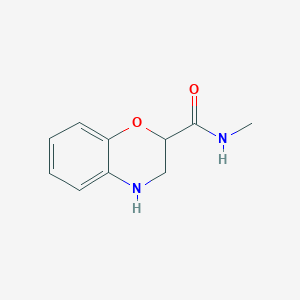

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Overview

Description

“N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide” is a compound with the CAS Number: 91842-95-4 . It has a molecular weight of 192.22 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The introduction of substituents at the 2 position of the 1,4-benzoxazine ring increased the antagonistic activities .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) .Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides .Physical And Chemical Properties Analysis

The compound has a melting point of 112-113 degrees Celsius . The compound is stable at room temperature .Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonism

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. The design and synthesis of these derivatives, specifically focusing on their binding affinity to 5-HT3 receptors, has been a significant area of research. For instance, Kuroita, Sakamori, and Kawakita (2010) synthesized and evaluated several 3-substituted 5-chloro-2-methoxybenzamides, leading to the discovery of compounds with potent 5-HT3 receptor antagonistic activity (Kuroita, T., Sakamori, M., & Kawakita, T., 2010).

Microwave-Catalyzed Synthesis

The microwave-catalyzed synthesis of this compound derivatives has been explored for its efficiency and eco-friendliness. Dabholkar and Gavande (2003) reported a rapid and efficient method for synthesizing substituted pyrazol-5-ones using this compound derivatives under microwave irradiation, enhancing reaction rates and yields compared to conventional methods (Dabholkar, V., & Gavande, R. P., 2003).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of this compound derivatives has yielded promising results. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant activities, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate (Sonia, G., Thachil, K. K., Parameswaran, M., & Kochupappy, R. T., 2013).

Innovative Synthesis Methods

Innovative synthesis methods for this compound derivatives have been developed to improve efficiency and yield. For example, 詹淑婷 (2012) utilized 2-aminophenol as a starting material in a one-pot reaction to produce various 3,4-dihydro-2H-benzo[1,4]oxazines, representing a new synthesis method for these compounds (詹淑婷, 2012).

Applications Beyond Monomers for Polybenzoxazines

Apart from being used as monomers for polybenzoxazines, this compound derivatives have shown potential in other applications. Wattanathana, Veranitisagul, Koonsaeng, and Laobuthee (2017) explored the use of these compounds as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana, W., Veranitisagul, C., Koonsaeng, N., & Laobuthee, A., 2017).

Mechanism of Action

In a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2, 4-trimethyl-2H-1,4-benzoxazine-8-carboxamide showed the highest affinity for 5-HT3 receptors . It also showed a long-lasting 5-HT3 receptor antagonistic activity .

Biochemical Analysis

Biochemical Properties

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity . This binding can lead to changes in downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating the activity of key enzymes and receptors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of specific genes . These interactions highlight the compound’s ability to modulate cellular processes at multiple levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained upregulation of stress response genes and prolonged activation of signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At low doses, the compound exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as liver damage and impaired kidney function . These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound within tissues can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, such as the mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name |

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGPQDQIXIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442391 | |

| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91842-95-4 | |

| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.